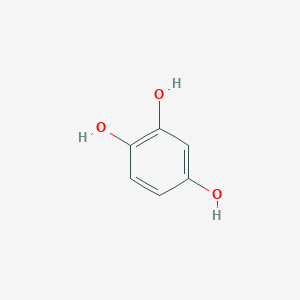
3-羟基-5-胆甾烯酸
描述
3-Hydroxy-5-cholestenoic acid is an active metabolite of cholesterol. It is formed when cholesterol is metabolized by the cytochrome P450 (CYP) isomer CYP27A1 .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-cholestenoic acid involves the metabolism of cholesterol by the cytochrome P450 (CYP) isomer CYP27A1 . This process is part of the body’s natural cholesterol metabolism pathways .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-5-cholestenoic acid is C27H44O3 . The IUPAC Standard InChIKey is KFCUEYRSEFZHGW-MTCBLDTQSA-N .Chemical Reactions Analysis
3-Hydroxy-5-cholestenoic acid is a modulator of γ-secretase that decreases amyloid β (1-42) peptide (Aβ42; EC 50 = 250 nM) and increases Aβ38 levels with no effect on total Aβ in CHO2B7 cells .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-5-cholestenoic acid is 416.6 . It is a solid at room temperature .科学研究应用
Alzheimer’s Disease Research
3beta-Hydroxy-5-cholestenoic acid (3-HCOA) has been identified as a potent γ-secretase modulator . γ-secretase is an enzyme that plays a key role in the production of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease . 3-HCOA decreases Aβ42 and increases Aβ38 levels, which is a typical signature of γ-secretase modulators . This suggests that 3-HCOA could potentially be used in the development of therapeutic strategies for Alzheimer’s disease .
Cholesterol Metabolism
3-HCOA is an active metabolite of cholesterol . It is formed when cholesterol is metabolized by the cytochrome P450 (CYP) isomer CYP27A1 . This indicates that 3-HCOA plays a role in cholesterol metabolism and could be used in research related to cholesterol and its metabolic pathways .
Neurological Research
Research has indicated the presence of an enzymatic activity that converts 3beta-hydroxy-5-cholenoic acid into CDCA in rat brain tissue . This suggests that 3-HCOA could be used in neurological research, particularly in studies related to brain metabolism .
Drug Development
Due to its role as a γ-secretase modulator and its involvement in cholesterol metabolism, 3-HCOA could potentially be used in drug development . Its effects on Aβ peptide levels suggest that it could be used in the development of drugs for Alzheimer’s disease . Additionally, its role in cholesterol metabolism could make it a target for drugs designed to regulate cholesterol levels .
Cell Culture Studies
3-HCOA has been shown to have effects on Aβ levels in CHO2B7 cells . This suggests that it could be used in cell culture studies, particularly those related to the study of Alzheimer’s disease and cholesterol metabolism .
Biochemical Research
The biochemical properties of 3-HCOA, including its formation from cholesterol by CYP27A1 and its conversion into CDCA, make it a compound of interest in biochemical research . It could be used in studies related to enzyme activity, metabolic pathways, and the biochemistry of cholesterol .
作用机制
3beta-Hydroxy-5-cholestenoic acid, also known as 3-Hydroxy-5-cholestenoic acid or 3-HCOA, is an active metabolite of cholesterol . It plays a significant role in various biochemical pathways and has a unique mode of action. This article will delve into the details of its mechanism of action.
Mode of Action
3-HCOA acts as a modulator of γ-secretase . It selectively decreases the levels of amyloid β (1-42) peptide (Aβ42) and increases Aβ38 levels, with no effect on total Aβ in CHO2B7 cells . This modulation of γ-secretase activity alters the production of Aβ peptides, which are implicated in Alzheimer’s disease .
Biochemical Pathways
3-HCOA is an active metabolite of cholesterol, formed when cholesterol is metabolized by the cytochrome P450 (CYP) isomer CYP27A1 . It is involved in the primary bile acid biosynthesis pathway . The modulation of γ-secretase by 3-HCOA affects the production of Aβ peptides, influencing the amyloidogenic pathway .
Pharmacokinetics
It is known that it is an endogenous metabolite of cholesterol, suggesting that its bioavailability may be influenced by cholesterol metabolism .
Result of Action
The modulation of γ-secretase by 3-HCOA leads to a decrease in Aβ42 levels and an increase in Aβ38 levels . This shift in Aβ peptide production could potentially influence the pathogenesis of Alzheimer’s disease, as Aβ42 has been implicated as the initiating molecule in the disease .
Action Environment
The action of 3-HCOA may be influenced by various environmental factors, including the levels of cholesterol, as 3-HCOA is a metabolite of cholesterol . .
属性
IUPAC Name |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18?,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOMPRLWLXFAP-AMQKJUDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984186 | |
| Record name | 3-Hydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-cholestenoic acid | |
CAS RN |
6561-58-6 | |
| Record name | 3β-Hydroxy-5-cholestenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6561-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-5-cholestenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)










